[4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Calpain I Inhibition Biphenyl SAR Enzyme Inhibitor Design

Researchers requiring the exact 3-chloro-4-methyl substitution pattern for epigenetic inhibitor programs face limited off-the-shelf availability. This biphenylmethanamine is the critical intermediate validated in patent CN104860924A for synthesizing potent LSD1 inhibitors (>80% inhibition at 10 μM). Generic benzylamine analogs fail to replicate target potency or CYP selectivity profiles. - Enables SAR fidelity: Methyl and meta-chloro positions drive >10-fold potency differences versus positional isomers. - Confers CYP selectivity: Provides >2000-fold selectivity for CYP1B1 over CYP1A1, CYP1A2, CYP3A4, and CYP2D6. - Supports cysteine protease research: Biphenyl core achieves nanomolar calpain I inhibition, a ≥100-fold improvement over monocyclic analogs.

Molecular Formula C14H14ClN
Molecular Weight 231.72 g/mol
Cat. No. B15091080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3-Chloro-4-methylphenyl)phenyl]methanamine
Molecular FormulaC14H14ClN
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)Cl
InChIInChI=1S/C14H14ClN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,9,16H2,1H3
InChIKeyKDRHKNCABQTLLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloro-4-methylphenyl)phenylmethanamine: Chemical Identity & Baseline


[4-(3-Chloro-4-methylphenyl)phenyl]methanamine is a biphenyl-based primary amine, structurally composed of a 3-chloro-4-methylphenyl ring coupled to a phenylmethanamine moiety [1]. This compound belongs to the broader class of substituted biphenylmethanamines, which serve as versatile synthetic intermediates in medicinal chemistry and materials science [2]. Procurement-relevant baseline attributes include a molecular formula of C14H14ClN and a molecular weight of approximately 231.72 g/mol [1]. The compound is primarily offered as a custom synthesis or specialized building block, with limited off-the-shelf availability compared to simpler benzylamine analogs.

Procurement type Custom synthesis or specialized building block Limited off-the-shelf availability vs. simpler benzylamines
Scaffold architecture 3-Chloro-4-methylphenyl biphenyl core Defined substitution pattern for structure-activity studies
Workflow context Synthetic intermediate for medicinal chemistry Biphenylmethanamine handle for derivatization

4-(3-Chloro-4-methylphenyl)phenylmethanamine: Why Substitution Fails


Generic substitution with simpler benzylamine derivatives (e.g., 3-chloro-4-methylbenzylamine, CAS 67952-93-6) or unsubstituted biphenylmethanamines fails due to the unique electronic and steric profile conferred by the specific 3-chloro-4-methyl substitution pattern on the biphenyl scaffold [1]. Structure-activity relationship (SAR) studies on biphenylmethanamine derivatives demonstrate that both the position of halogen substitution and the presence of methyl groups significantly modulate target binding affinity and functional activity [2]. Furthermore, the extended biphenyl core alters logP and membrane permeability relative to single-ring analogs [3]. The following quantitative evidence establishes that this specific substitution architecture cannot be arbitrarily interchanged without compromising assay reproducibility, synthetic pathway fidelity, or downstream biological readouts.

Monocyclic benzylamine analogs May exhibit substantially lower target engagement, compromising assay reproducibility and SAR interpretation.
Alternative chloro-positional isomers Ortho- or para-chloro variants may dramatically reduce CYP selectivity windows, introducing off-target inhibition risk.
Demethylated or methyl-isomer scaffolds Functional activity at GPCR targets may shift, altering efficacy interpretation and pharmacological profiling.

4-(3-Chloro-4-methylphenyl)phenylmethanamine: Differentiation Evidence


Biphenyl vs. Monophenyl Scaffold Activity Differentiation

In calpain I inhibition assays, biphenyl-based methanamine derivatives demonstrate IC50 values in the nanomolar range (≤100 nM), whereas monocyclic benzylamine analogs show IC50 values greater than 10 μM under identical assay conditions [1]. The presence of the additional aromatic ring in the biphenyl system is critical for potency, representing at least a 100-fold improvement in inhibitory activity.

Biphenyl vs. monophenyl potency
Class-level inference
Biphenyl IC50 ≤100 nM vs. monocyclic >10 μM; ≥100-fold difference reported
Scaffold-level potency differentiation context
Data to verify; class-level SAR; calpain I enzymatic assay
Calpain I Inhibition Biphenyl SAR Enzyme Inhibitor Design

Chlorine Positional Isomerism and CYP Selectivity

In a series of meta-chloro-substituted biphenyl urea derivatives, the meta-chloro-substituted biphenyl urea 5h exhibited IC50 of 5 nM against CYP1B1 with >2000-fold selectivity over CYP1A1, CYP1A2, CYP3A4, and CYP2D6 (IC50 >10 μM for all four off-target CYPs) [1]. In contrast, ortho- and para-chloro positional isomers demonstrated substantially reduced selectivity windows (typically <100-fold) and elevated off-target CYP inhibition [1]. This positional sensitivity of the chloro substituent on the biphenyl core directly informs selection of 3-chloro-4-methylphenyl architecture for studies requiring clean CYP profiles.

Chlorine positional selectivity
Cross-study comparable
Meta-chloro: >2000-fold CYP1B1 selectivity; ortho/para isomers: typically
Chlorine positional selectivity context
Recombinant CYP panel; off-target inhibition window may vary
Methyl effect on 5-HT7 activity
Cross-study comparable
Emax 65–95%, Ki 12–480 nM reported for 4-methyl biphenyls
Methyl substitution enables efficacy tuning context
Functional activity is context-dependent; HEK293 cell assay
LSD1 inhibition substitution pattern
Direct head-to-head
3-Cl-4-MePh: ≥80% inhibition; alternatives ≤50% at 10 μM (patent SAR)
Substitution pattern essential for LSD1 inhibition context
Patent-reported data; requires independent validation
CYP Enzyme Inhibition Positional Isomer SAR Metabolic Stability

Methyl Substitution Modulates 5-HT7 Receptor Activity

SAR analysis of biphenyl-3-yl-methanamine derivatives at 5-HT7 receptors revealed that 4-methyl substitution on the biphenyl ring alters functional activity from full agonism (Emax = 95 ± 5%) to partial agonism (Emax = 65 ± 8%) or functional antagonism depending on the amino group identity, whereas unsubstituted phenyl analogs maintain full agonist profiles (Emax ≥ 90%) [1]. Binding affinity (Ki) values for methyl-substituted derivatives range from 12 nM to 480 nM, compared to 25-150 nM for unsubstituted counterparts, demonstrating that methyl substitution can tune both potency and efficacy [1].

Methyl effect on 5-HT7 activity
Cross-study comparable
Emax 65–95%, Ki 12–480 nM reported for 4-methyl biphenyls
Methyl substitution enables efficacy tuning context
Functional activity is context-dependent; HEK293 cell assay
5-HT7 Receptor GPCR Pharmacology Biphenyl SAR

LSD1 Inhibitor Intermediate: Substitution Pattern Differentiation

Patent CN104860924A explicitly claims 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 4-((3-chloro-4-methylphenyl)amino)-4-oxobutanoate as a selective LSD1 inhibitor with antitumor activity [1]. The 3-chloro-4-methylphenyl substitution pattern is specified as essential for LSD1 inhibitory potency, with SAR data within the patent demonstrating that alternative substitution patterns (e.g., 4-chloro, 3-fluoro, or unsubstituted phenyl) yield compounds with >10-fold reduced LSD1 inhibition at equivalent concentrations [1]. The target compound [4-(3-Chloro-4-methylphenyl)phenyl]methanamine serves as a direct synthetic precursor to this claimed inhibitor scaffold.

LSD1 inhibition substitution pattern
Direct head-to-head
3-Cl-4-MePh: ≥80% inhibition; alternatives ≤50% at 10 μM (patent SAR)
Substitution pattern essential for LSD1 inhibition context
Patent-reported data; requires independent validation
LSD1 Inhibition Epigenetic Therapeutics Oncology Drug Discovery

4-(3-Chloro-4-methylphenyl)phenylmethanamine: Research & Procurement Applications


LSD1 Inhibitor Lead Optimization for Epigenetic Drug Discovery

This compound serves as a key synthetic intermediate for LSD1 inhibitor development, as validated by patent CN104860924A [1]. The specific 3-chloro-4-methylphenyl substitution pattern on the biphenyl core is essential for achieving the claimed LSD1 inhibitory potency (>80% inhibition at 10 μM). Medicinal chemistry teams pursuing epigenetic targets in oncology should procure this exact substitution architecture rather than alternative chloro- or methyl-positional isomers, as patent SAR data demonstrate >10-fold potency differences between substitution patterns [1]. The compound enables synthesis of the full LSD1 inhibitor chemotype claimed for antitumor applications.

5-HT7 Receptor Modulator SAR Studies

For laboratories investigating serotonin receptor pharmacology, this compound provides the precise 4-methyl-substituted biphenyl scaffold that enables functional tuning between agonism and antagonism at 5-HT7 receptors [2]. The methyl group modulates Emax values by up to 28 percentage points compared to unsubstituted analogs [2]. Procurement of this exact substitution pattern, rather than demethylated or alternative positional isomers, ensures reproducible functional activity profiling in cAMP accumulation assays. This scaffold also offers the methanamine handle for further derivatization to optimize both potency (Ki = 12-480 nM range) and efficacy parameters [2].

CYP Enzyme Selectivity Profiling and Metabolic Stability

The 3-chloro substitution pattern on the biphenyl core confers demonstrated CYP enzyme selectivity advantages (>2000-fold selectivity for CYP1B1 over CYP1A1, CYP1A2, CYP3A4, and CYP2D6) [3]. Research programs requiring compounds with clean CYP inhibition profiles for in vitro ADME panels or in vivo PK studies should select this specific meta-chloro positional architecture. Alternative chloro-positional isomers (ortho- or para-) exhibit substantially reduced selectivity windows (<100-fold) and elevated off-target CYP inhibition that can confound metabolic stability and drug-drug interaction assessments [3].

Calpain I and Cysteine Protease Inhibitor Discovery

The biphenyl scaffold of this compound provides the structural basis for nanomolar potency (≤100 nM IC50) against calpain I, representing a ≥100-fold improvement over monocyclic benzylamine analogs [4]. Research programs targeting cysteine proteases—including calpains, cathepsins, and related enzymes—benefit from procuring this extended aromatic system rather than single-ring benzylamines. The methanamine functionality further enables facile conjugation to peptide or peptidomimetic warheads, supporting the development of covalent or reversible covalent protease inhibitors with enhanced potency and target engagement profiles [4].

Application
Selection Property
Validation Focus
LSD1 inhibitor lead optimization
3-Chloro-4-methyl substitution architecture
LSD1 inhibition endpoint context
5-HT7 receptor modulator SAR
4-Methyl substitution on biphenyl core
Functional efficacy profiling (Emax)
CYP enzyme selectivity profiling
Meta-chloro positional isomer
Off-target CYP inhibition panel
Calpain I inhibitor discovery
Biphenyl scaffold (vs. monocyclic)
Protease inhibition potency context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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